JS-K - 205432-12-8

JS-K

Catalog Number: EVT-270877
CAS Number: 205432-12-8
Molecular Formula: C13H16N6O8
Molecular Weight: 384.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JS-K is an O2-arylated diazeniumdiolate prodrug designed to release NO upon activation by glutathione S-transferases (GST). [ [] ] This design exploits the upregulation of GST in malignant cells compared to normal tissue, aiming to selectively deliver NO to tumors. [ [], [] ] JS-K has demonstrated potent antineoplastic activity in vitro and in vivo against various cancer types, including acute myeloid leukemia, multiple myeloma, prostate cancer, liver cancer, glioma, non-small cell lung cancer, and breast cancer. [ [], [], [], [], [], [], [], [], [] ]

Synthesis Analysis

Details about the synthesis of JS-K and its analogues are presented in the research paper "Antitumor activity of JS-K [O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate] and related O2-aryl diazeniumdiolates in vitro and in vivo". [ [] ]

Molecular Structure Analysis

JS-K is activated by glutathione (GSH) in a reaction catalyzed by GST. [ [], [] ] This reaction results in the de-arylation of the diazeniumdiolate, forming a dinitrophenyl-GSH adduct, with the diazeniumdiolate ion byproduct releasing NO. [ [] ] The arylating ring of JS-K also reacts with cellular nucleophiles, including GSH, leading to their depletion. [ [] ]

Mechanism of Action
  • NO-mediated cytotoxicity: NO released from JS-K induces apoptosis in cancer cells. [ [], [], [] ]
  • Arylating activity: The 2,4-dinitrophenyl ring of JS-K irreversibly arylates cellular nucleophiles, including GSH, contributing to cytotoxicity. [ [] ]
  • Glutathionylation: JS-K can induce protein glutathionylation, altering protein structure and function. [ [] ]
  • Oxidative/nitrosative stress: NO release from JS-K leads to increased oxidative/nitrosative stress, resulting in DNA damage and apoptosis. [ [], [], [] ]
  • Inhibition of angiogenesis: JS-K inhibits endothelial cell proliferation, cord formation, and migration, demonstrating potent anti-angiogenic activity. [ [] ]
Physical and Chemical Properties Analysis

JS-K is sparingly soluble in aqueous media and has a short in vivo half-life due to its reactivity with blood components. [ [], [] ] This has led to the development of nanoscale micelle formulations using Pluronic® P123 polymers to improve solubility, stability, and pharmacokinetic properties. [ [], [], [] ]

Applications
  • In vitro studies: JS-K has been extensively used to investigate the role of NO in cancer cell biology, including its effects on apoptosis, differentiation, proliferation, and angiogenesis. [ [], [], [], [] ]
  • In vivo studies: JS-K has demonstrated antitumor activity in various xenograft mouse models, including acute myeloid leukemia, multiple myeloma, prostate cancer, and liver cancer. [ [], [], [], [], [] ]
  • Drug resistance reversal: JS-K has shown potential to reverse resistance to conventional chemotherapeutic agents, such as arsenic and cisplatin, by increasing cellular drug accumulation. [ [] ]
  • Combination therapies: Studies have explored the synergistic effects of JS-K with other anticancer agents, such as Ara-C and Taxol. [ [], [] ]
  • Radiosensitization: JS-K has been shown to sensitize colorectal cancer cells and xenografts to radiation therapy. [ [] ]
Future Directions
  • Optimization of delivery systems: Developing more effective formulations for JS-K, such as targeted nanoparticles, to improve its pharmacokinetic properties and therapeutic efficacy. [ [], [], [] ]
  • Personalized therapy: Investigating the potential of JS-K as a personalized therapy for cancers with high endogenous levels of reactive oxygen/nitrogen species (ROS/RNS). [ [] ]
  • Combination therapies: Exploring synergistic combinations of JS-K with other anticancer agents to enhance its therapeutic efficacy and overcome drug resistance. [ [], [], [] ]
  • Mechanistic studies: Elucidating the detailed molecular mechanisms underlying the anticancer effects of JS-K, particularly its role in apoptosis, DNA damage, and cell cycle regulation. [ [], [], [] ]
  • Biomarker development: Identifying biomarkers that can predict tumor sensitivity to JS-K, such as PRX1 and OGG1, to guide personalized therapeutic strategies. [ [], [] ]

List of Related Compounds:

    CDNB (1-chloro-2,4-dinitrobenzene)

    • Compound Description: CDNB is a chemical compound with an arylating ring analogous to that of JS-K, but without the diazeniumdiolate group responsible for nitric oxide (NO) release []. This structural similarity makes it useful for investigating the role of arylation in the biological activities of JS-K. Studies have shown that CDNB exhibits similar effects to JS-K, including inhibition of cell proliferation, induction of apoptosis, DNA damage, and cell cycle disruption [].
    • Relevance: CDNB serves as a valuable tool to dissect the contributions of arylation and NO release to the overall anticancer activity of JS-K. Although both compounds share similar effects, JS-K demonstrates slightly greater efficacy, suggesting a combined effect of both arylation and NO release in its mechanism of action [].

    PABA/NO (O(2)-{2,4-dinitro-5-[4-(N-methylamino)benzoyloxy]phenyl} 1-(N,N-dimethylamino)diazen-1-ium-1,2-diolate)

    • Compound Description: PABA/NO, similar to JS-K, is an O2-arylated diazeniumdiolate that acts as a nitric oxide (NO) prodrug. It has demonstrated anticancer activity and is known to undergo glutathionylation, a process where glutathione attaches to cysteine residues in proteins, potentially altering protein structure and function []. This process is relevant in the context of JS-K as it suggests a potential mechanism for its cytotoxic activity.
    • Relevance: PABA/NO's similar structure and mechanism of action to JS-K, particularly its ability to induce protein glutathionylation, provide valuable insights into the potential mechanisms by which JS-K exerts its anticancer effects []. The comparison between these two compounds helps to understand how structural variations within the O2-arylated diazeniumdiolate family might influence their biological activity.

    "Double JS-K" (1,5-bis-{1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diol-2-ato}-2,4-dinitrobenzene)

    • Compound Description: "Double JS-K" is a bis-diazeniumdiolate analog of JS-K designed to enhance NO release. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, particularly colorectal carcinoma and leukemia cell lines [].
    • Compound Description: This JS-K analog, featuring a homopiperazine ring instead of piperazine, was synthesized to investigate the role of the piperazine moiety in JS-K's anticancer activity []. While this analog exhibited an extended half-life in the presence of glutathione, it failed to activate JNK or display antitumor activity [].

    O2-(2,4-dinitrophenyl) diazeniumdiolate

    • Compound Description: This compound serves as a simplified structural core of JS-K, consisting of the diazeniumdiolate group linked to a 2,4-dinitrophenyl ring. While less potent than JS-K, this core structure retains anticancer activity, highlighting the importance of both the NO-releasing diazeniumdiolate moiety and the arylating 2,4-dinitrophenyl group in the overall activity of JS-K [].

    Aryl-substituted analog of JS-K

    • Compound Description: This analog, with an unspecified aryl group replacing the 2,4-dinitrophenyl group of JS-K, was synthesized to explore the impact of altering the aryl substituent on biological activity []. Despite an extended half-life in the presence of glutathione, this analog did not activate JNK or show antitumor activity [], highlighting the crucial role of the specific 2,4-dinitrophenyl group in JS-K's mechanism of action.

    Phosphorodiamidate mustard-based O2-phosphorylated diazeniumdiolates

    • Compound Description: This series of compounds represents a novel class of diazeniumdiolates, where the O2 position is phosphorylated with a phosphorodiamidate mustard moiety. These compounds were designed to improve the anticancer activity and NO release properties of diazeniumdiolates []. Compound 7 within this series showed comparable or even higher potency than JS-K against six cancer cell lines. It also exhibited greater NO release, DNA damage, and apoptosis induction compared to JS-K [].

    NO1

    • Compound Description: NO1 is a nitric oxide (NO)-releasing prodrug designed for tumor-specific localization and sustained NO release over extended periods []. In comparison to JS-K, NO1 exhibited higher toxicity against breast cancer cells, demonstrating an IC50 of 26 µM compared to JS-K's IC50 of 42 µM []. Additionally, NO1 exhibited a longer sustained release of NO, with a half-life of 6 hours compared to JS-K's 3 hours []. Notably, NO1 significantly enhanced the cytotoxic effect of cisplatin in platinum-resistant breast cancer cells, suggesting its potential in overcoming drug resistance [].

    Properties

    CAS Number

    205432-12-8

    Product Name

    JS-K

    IUPAC Name

    (2,4-dinitrophenoxy)imino-(4-ethoxycarbonylpiperazin-1-yl)-oxidoazanium

    Molecular Formula

    C13H16N6O8

    Molecular Weight

    384.30 g/mol

    InChI

    InChI=1S/C13H16N6O8/c1-2-26-13(20)15-5-7-16(8-6-15)19(25)14-27-12-4-3-10(17(21)22)9-11(12)18(23)24/h3-4,9H,2,5-8H2,1H3

    InChI Key

    DNJRNBYZLPKSHV-UHFFFAOYSA-N

    SMILES

    CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]

    Solubility

    Soluble in DMSO

    Synonyms

    JS-K; JS K; JSK;

    Canonical SMILES

    CCOC(=O)N1CCN(CC1)[N+](=NOC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]

    Isomeric SMILES

    CCOC(=O)N1CCN(CC1)/[N+](=N\OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/[O-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.